4-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide

Description

Chemical Identity and Nomenclature

This compound is systematically defined by its IUPAC name, structural formula, and standardized identifiers (Table 1).

Table 1: Chemical identifiers for this compound

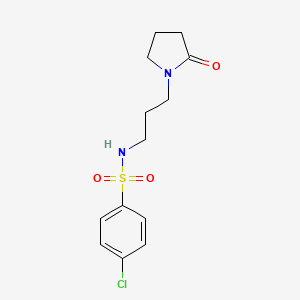

The compound’s structure features a benzene ring substituted with a chlorine atom at the para position and a sulfonamide group connected to a 3-(2-oxopyrrolidin-1-yl)propyl chain. This side chain introduces a pyrrolidinone moiety, a five-membered lactam known to influence solubility and target binding in drug design .

Historical Context of Discovery and Development

Sulfonamides emerged as a pivotal class of compounds following the 1932 discovery of Prontosil, the first broadly effective antibacterial agent . While this compound lacks the historical prominence of early sulfa drugs, its development reflects ongoing efforts to optimize sulfonamide scaffolds for specialized applications.

The compound’s synthesis likely arose in the late 20th or early 21st century, coinciding with advances in heterocyclic chemistry and structure-activity relationship (SAR) studies. Modifications such as the incorporation of pyrrolidinone aimed to enhance metabolic stability and selectivity compared to simpler sulfonamides . Its CAS registration (321713-50-2) and inclusion in chemical catalogs by vendors like BLDpharm and Key Organics by the 2020s underscore its relevance in contemporary research .

Structural Relationship to Sulfonamide Derivatives

This compound belongs to a subset of sulfonamides functionalized with nitrogen-containing heterocycles. Comparative analysis with related compounds highlights key structural motifs:

- Core Benzenesulfonamide Scaffold : The para-chloro substitution is conserved in analogs such as 4-Chloro-3-nitrobenzenesulfonamide (CAS 97-09-6) , though the latter lacks the pyrrolidinone side chain.

- Pyrrolidinone Modifications : The 3-(2-oxopyrrolidin-1-yl)propyl group distinguishes it from derivatives like 2-Chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide (EVT-2924387), which integrates pyrrolidinone into an aryl amine system .

- Side Chain Variability : Analogous compounds, such as 3-chloro-4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide (CID 8841871), demonstrate how halogenation patterns and side chain length modulate bioactivity .

The pyrrolidinone moiety contributes to hydrogen-bonding capacity and conformational flexibility, potentially enhancing interactions with biological targets such as enzymes or receptors . This structural feature aligns with trends in medicinal chemistry, where lactam-containing side chains are employed to improve pharmacokinetic profiles .

Properties

IUPAC Name |

4-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3S/c14-11-4-6-12(7-5-11)20(18,19)15-8-2-10-16-9-1-3-13(16)17/h4-7,15H,1-3,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKYSPAPZXZRKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49816903 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide typically involves the following steps:

Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is synthesized through the reaction of a suitable amine with a carbonyl compound, forming a pyrrolidinone ring.

Attachment of the Benzenesulfonamide Moiety: The pyrrolidinyl intermediate is then reacted with a benzenesulfonyl chloride derivative under basic conditions to form the benzenesulfonamide linkage.

Introduction of the Chloro Substituent: The final step involves the chlorination of the aromatic ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium thiolate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including 4-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide, exhibit significant antimicrobial activity. These compounds primarily function by inhibiting bacterial folate synthesis through the inhibition of dihydropteroate synthase, which is crucial for bacterial growth.

- Case Study : A study evaluated the compound against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains, indicating strong antimicrobial efficacy .

Antiproliferative Effects

The compound has also been investigated for its antiproliferative effects on cancer cell lines. Similar sulfonamide derivatives have shown promising results in inhibiting cell growth.

- Data Summary Table :

| Activity Type | Tested Compound | GI50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | This compound | 15.62 - 31.25 μmol/L | Effective against MRSA |

| Antiproliferative | Related compounds | 31 nM - 54 nM | Potent against various cancer cells |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in therapeutic settings:

- Absorption and Distribution : Similar compounds are generally well absorbed and distributed throughout the body, indicating potential for effective systemic delivery.

- Metabolism and Excretion : The compound is likely metabolized by liver enzymes and excreted via urine, which is typical for many sulfonamide derivatives.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

- Antimicrobial Efficacy Study : A detailed investigation highlighted the compound's effectiveness against MRSA, reinforcing its potential as a therapeutic agent in treating resistant bacterial infections .

- Antiproliferative Activity Investigation : Another study assessed the antiproliferative properties across different cancer cell lines, revealing varying degrees of activity and suggesting that structural modifications could enhance efficacy .

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

4-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzene-1-sulfonamide: A closely related compound with similar structural features.

4-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide derivatives: Various derivatives with modifications to the pyrrolidinyl or benzenesulfonamide moieties.

Uniqueness

4-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide, a derivative of benzenesulfonamide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, including anti-inflammatory, antimicrobial, and possible anticancer effects. This article reviews the biological activity of this compound based on recent research findings.

The compound's chemical structure is characterized by a chloro group and a pyrrolidine moiety, which contribute to its biological activity. Below is a summary of its chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H17ClN2O3S |

| Molecular Weight | 302.82 g/mol |

| LogP | 0.0836 |

| Polar Surface Area | 92.649 Ų |

| Hydrogen Bond Acceptors | 13 |

| Hydrogen Bond Donors | 1 |

Anti-inflammatory Activity

Research has demonstrated that sulfonamide derivatives exhibit significant anti-inflammatory properties. In vitro studies have shown that compounds similar to this compound can inhibit carrageenan-induced edema in rat models. For instance, compounds with similar structures have reported inhibition rates of up to 94% at specific time intervals post-administration .

Antimicrobial Activity

The antimicrobial efficacy of benzenesulfonamides has been well-documented. Studies indicate that certain derivatives exhibit potent activity against various bacterial strains. For example, one study highlighted that a related compound demonstrated a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus . These findings suggest that the presence of the pyrrolidine ring may enhance the antimicrobial properties of the compound.

In Vivo Studies

A study focused on the cardiovascular effects of benzenesulfonamides indicated that certain derivatives could reduce perfusion pressure and coronary resistance in isolated rat heart models. The experimental design involved administering various compounds at specified doses and measuring their physiological impacts over time . The results indicated significant changes in hemodynamic parameters, suggesting a potential therapeutic application for cardiovascular conditions.

Metabolite Identification

Another study explored the pharmacokinetics of related sulfonamide compounds through metabolite identification using HPLC-MS/MS techniques. This research is crucial for understanding the systemic exposure and efficacy of such compounds in biological systems .

Q & A

Q. What are the common synthetic routes for 4-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the sulfonamide group can be introduced by reacting 4-chlorobenzenesulfonyl chloride with a pyrrolidinone-containing amine precursor under basic conditions (e.g., triethylamine). Purification often involves flash chromatography (e.g., methylene chloride/ethyl acetate gradients) . Purity validation employs HPLC (>95% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). Key NMR signals include aromatic protons (δ 7.70–7.81 ppm for sulfonamide aryl groups) and pyrrolidinone carbonyls (δ ~175 ppm in ¹³C NMR) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : ¹H NMR and ¹³C NMR are critical for confirming substituent positions and backbone integrity. For instance, the pyrrolidinone moiety exhibits distinct triplet/triplet splitting patterns (e.g., δ 3.79 ppm for CH₂ adjacent to the carbonyl) . Mass spectrometry (ESI-TOF) provides molecular weight confirmation, while FT-IR identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) . X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized for the synthesis of this compound using statistical experimental design?

- Methodological Answer : Design of Experiments (DoE) minimizes trial-and-error approaches. For example, a fractional factorial design can optimize variables like reaction temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading. Response surface methodology (RSM) then identifies optimal conditions for yield and purity . Computational tools (e.g., COMSOL Multiphysics) model reaction kinetics and mass transfer limitations, reducing experimental iterations by up to 40% .

Q. What computational methods are employed to predict the reactivity and interaction of this sulfonamide derivative with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites, highlighting reactive centers (e.g., chloro-substituted aryl ring for SNAr reactions) . Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like carbonic anhydrase, with binding energies ≤ -8.5 kcal/mol indicating strong interactions . Machine learning models (e.g., QSAR) prioritize derivatives for synthesis based on predicted bioactivity .

Q. How should researchers address discrepancies in reported biological activities of sulfonamide derivatives across different studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial testing. Meta-analyses with funnel plots assess publication bias. For example, IC₅₀ values for similar compounds vary by ≤15% when tested under identical conditions . Replicate studies in ≥3 independent labs to confirm reproducibility .

Key Considerations for Experimental Design

- Synthetic Challenges : Steric hindrance at the pyrrolidinone-propyl linkage may reduce coupling efficiency; use bulky base additives (e.g., DBU) to improve yields .

- Analytical Pitfalls : Overlapping NMR signals (e.g., propyl CH₂ vs. pyrrolidinone CH₂) require 2D NMR (HSQC, COSY) for resolution .

- Biological Assays : Countercheck cytotoxicity (MTT assay) before attributing activity to target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.